molecular formula C8H11ClN2O2 B13574241 2-[1-(1H-pyrazol-1-yl)cyclopropyl]aceticacidhydrochloride

2-[1-(1H-pyrazol-1-yl)cyclopropyl]aceticacidhydrochloride

Cat. No.: B13574241
M. Wt: 202.64 g/mol
InChI Key: HPBVVEODPQIJPA-UHFFFAOYSA-N
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Description

2-[1-(1H-Pyrazol-1-yl)cyclopropyl]acetic acid hydrochloride is a cyclopropane derivative featuring a pyrazole substituent and an acetic acid moiety, stabilized as a hydrochloride salt. The hydrochloride salt enhances crystallinity and solubility, making it suitable for pharmaceutical applications .

Cyclopropane derivatives are valued in drug design for their conformational rigidity, which improves target binding and metabolic stability.

Properties

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64 g/mol

IUPAC Name

2-(1-pyrazol-1-ylcyclopropyl)acetic acid;hydrochloride

InChI

InChI=1S/C8H10N2O2.ClH/c11-7(12)6-8(2-3-8)10-5-1-4-9-10;/h1,4-5H,2-3,6H2,(H,11,12);1H

InChI Key

HPBVVEODPQIJPA-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC(=O)O)N2C=CC=N2.Cl

Origin of Product

United States

Preparation Methods

Formation of the Pyrazolyl-Substituted Cyclopropyl Intermediate

  • The key intermediate, 1-(1H-pyrazol-1-yl)cyclopropane, can be synthesized by nucleophilic substitution or palladium-catalyzed coupling reactions. For example, pyrazole derivatives can be coupled with cyclopropyl halides or activated cyclopropyl intermediates in the presence of bases such as triethylamine or 1,4-diazabicyclo[2.2.2]octane (DABCO) and palladium catalysts (e.g., palladium acetate).
  • Typical solvents include dichloromethane, 1,2-dichloroethane, or dimethylformamide, with reaction temperatures ranging from -10°C to reflux conditions depending on the solvent and reagents.

Hydrolysis and Salt Formation

  • Hydrolysis of ester intermediates to free acids is commonly performed using strong bases such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solvents at room temperature to reflux.
  • Subsequent treatment with hydrochloric acid converts the free acid to its hydrochloride salt, enhancing stability and crystallinity.
  • This salt formation step often involves dissolving the acid in a suitable solvent (e.g., ethanol, methanol, or water) and adding concentrated hydrochloric acid under controlled temperature conditions.

Purification

  • The final compound is purified by classical methods such as crystallization from solvents like ethyl acetate/hexane mixtures or by silica gel column chromatography using solvent gradients (e.g., ethyl acetate/hexane or dichloromethane/methanol).
  • Flash chromatography using automated systems with silica gel columns is reported for similar pyrazole derivatives to achieve high purity.

Typical Reaction Conditions and Reagents

Step Reagents/Conditions Solvent(s) Temperature Range Notes
Pyrazolyl-cyclopropyl formation Pyrazole, cyclopropyl halide, Pd catalyst, base DCM, DMF, 1,2-DCE -10°C to reflux Bases: triethylamine, DABCO; Pd acetate catalyst
Acetic acid moiety introduction Haloacetic acid derivatives, coupling agents (EDCI) DCM, THF 0°C to reflux Coupling agents facilitate amide/ester bond formation
Hydrolysis NaOH or KOH Water, ethanol RT to reflux Converts esters to acids
Hydrochloride salt formation HCl (conc.) Ethanol, methanol, water RT to mild heating Enhances crystallinity and stability
Purification Crystallization, silica gel chromatography Ethyl acetate/hexane, DCM/methanol RT Flash chromatography for high purity

Summary Table of Preparation Steps

Step No. Description Key Reagents/Conditions Outcome
1 Synthesis of 1-(1H-pyrazol-1-yl)cyclopropyl intermediate Pyrazole, cyclopropyl halide, Pd catalyst, base, DCM/DMF Pyrazolyl-cyclopropyl intermediate
2 Coupling with acetic acid derivative Haloacetic acid derivative, EDCI, base, DCM/THF Ester or amide intermediate
3 Hydrolysis of ester to acid NaOH/KOH, water/ethanol 2-[1-(1H-pyrazol-1-yl)cyclopropyl]acetic acid
4 Formation of hydrochloride salt HCl, ethanol/methanol/water 2-[1-(1H-pyrazol-1-yl)cyclopropyl]acetic acid hydrochloride
5 Purification Crystallization, silica gel chromatography Pure hydrochloride salt

Chemical Reactions Analysis

Types of Reactions

2-[1-(1H-pyrazol-1-yl)cyclopropyl]aceticacidhydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or amines .

Scientific Research Applications

2-[1-(1H-pyrazol-1-yl)cyclopropyl]aceticacidhydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(1H-pyrazol-1-yl)cyclopropyl]aceticacidhydrochloride involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Cyclopropane Derivatives

Structural and Functional Group Analysis

The table below compares key structural features, molecular formulas, and applications of 2-[1-(1H-pyrazol-1-yl)cyclopropyl]acetic acid hydrochloride with analogous compounds:

Compound Name Substituent on Cyclopropane Molecular Formula CAS Number Key Features
2-[1-(1H-Pyrazol-1-yl)cyclopropyl]acetic acid hydrochloride 1H-Pyrazol-1-yl C₈H₁₀ClN₃O₂* Not provided Aromatic heterocycle, hydrochloride salt
[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride Aminomethyl C₆H₁₂ClNO₂ 1909314-12-0 Primary amine, hydrochloride salt
2-[1-(Pyrrolidin-1-yl)cyclopropyl]acetic acid hydrochloride Pyrrolidin-1-yl C₉H₁₆ClNO₂ Not provided Secondary amine, cyclic structure
1-Ethylcyclopropanecarboxylic acid Ethyl C₆H₁₀O₂ 150864-95-2 Simple alkyl substituent, carboxylic acid
2-(1-{[(tert-Butoxy)carbonyl]amino}cyclopropyl)acetic acid tert-Butoxycarbonylamino C₁₁H₁₉NO₄ 103500-22-7 Protected amine, bulky substituent

*Inferred from analogous compounds in and .

Key Observations:
  • Pyrazole vs. Pyrrolidine : The pyrazole group (aromatic, planar) contrasts with pyrrolidine (saturated, flexible), affecting electronic properties and solubility. Pyrazole’s aromaticity may enhance target binding via π-π interactions, while pyrrolidine’s basicity could improve solubility in acidic environments .
  • Aminomethyl vs. tert-Butoxycarbonylamino: The primary amine in [1-(aminomethyl)cyclopropyl]acetic acid hydrochloride offers reactivity for further derivatization, whereas the tert-butoxycarbonyl (Boc) group in CAS 103500-22-7 serves as a protective moiety for amines during synthesis .
  • Ethyl vs. Trifluoromethyl : 1-Ethylcyclopropanecarboxylic acid (CAS 150864-95-2) and 2-[1-(trifluoromethyl)cyclopropyl]acetic acid (CAS 871476-77-6) highlight how alkyl vs. electron-withdrawing substituents alter lipophilicity and metabolic stability .

Research Findings and Trends

  • Pyrazole-Containing Derivatives: Pyrazole-substituted cyclopropanes are emerging in kinase inhibitor and anti-inflammatory drug development due to their dual hydrogen-bond donor/acceptor capacity. This contrasts with simpler alkyl derivatives (e.g., 1-ethylcyclopropanecarboxylic acid), which are more commonly used as building blocks .
  • Metabolic Stability : The trifluoromethyl group in 2-[1-(trifluoromethyl)cyclopropyl]acetic acid (CAS 871476-77-6) enhances metabolic resistance compared to ethyl or hydroxymethyl substituents, as seen in .

Biological Activity

Overview of 2-[1-(1H-pyrazol-1-yl)cyclopropyl]acetic acid hydrochloride

2-[1-(1H-pyrazol-1-yl)cyclopropyl]acetic acid hydrochloride is a compound that has garnered interest due to its potential pharmacological properties. It is structurally related to other pyrazole derivatives, which are known for various biological activities, including anti-inflammatory, analgesic, and antipyretic effects.

The biological activity of 2-[1-(1H-pyrazol-1-yl)cyclopropyl]acetic acid hydrochloride is primarily attributed to its interaction with various biological targets, including:

  • Cyclooxygenase (COX) Inhibition : Similar compounds have shown the ability to inhibit COX enzymes, which are critical in the inflammatory pathway. This inhibition can lead to reduced production of prostaglandins, thereby alleviating pain and inflammation.
  • Cytokine Modulation : Compounds in this class may also modulate cytokine production, influencing immune responses and potentially reducing chronic inflammation.

Pharmacological Studies

Several studies have investigated the pharmacological effects of pyrazole derivatives:

  • Anti-inflammatory Effects : Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties in animal models. For example, a study showed that a related compound reduced paw edema in rats, indicating its potential as an anti-inflammatory agent.
  • Analgesic Activity : Some pyrazole derivatives have been evaluated for their analgesic effects using formalin-induced pain models. Results indicated that these compounds could effectively reduce pain perception.
  • Antipyretic Properties : Similar compounds have been tested for their ability to lower fever in animal models, suggesting potential antipyretic activity.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundStudy Findings
Anti-inflammatoryPyrazole Derivative AReduced paw edema in rat models
AnalgesicPyrazole Derivative BDecreased pain perception in formalin model
AntipyreticPyrazole Derivative CLowered fever effectively

Q & A

Q. What are the recommended synthetic routes for 2-[1-(1H-pyrazol-1-yl)cyclopropyl]acetic acid hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer: Cyclopropane ring formation can be achieved via [2+1] cycloaddition using vinyl precursors and carbene intermediates. For the pyrazole moiety, nucleophilic substitution or copper-catalyzed coupling may be employed. Reaction optimization should focus on temperature (e.g., 80–120°C for cyclopropanation), solvent polarity (e.g., DMF or THF), and catalyst loading (e.g., palladium for cross-coupling). Post-synthesis, hydrochloride salt formation requires titration with HCl in anhydrous ether . Monitor yields using HPLC or LC-MS, referencing PubChem’s InChI data for structural validation .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer: Use a combination of:
  • NMR (¹H/¹³C) to confirm cyclopropane and pyrazole ring integration.
  • High-resolution mass spectrometry (HR-MS) for molecular weight validation (PubChem CID: Refer to InChIKey ).
  • X-ray crystallography (if crystalline) to resolve stereochemistry, as demonstrated for analogous pyrazole-acetic acid derivatives .
  • Elemental analysis (C, H, N) to verify stoichiometry, aligning with pharmacopeial standards (e.g., ±2% deviation ).

Q. What stability considerations are critical for storing this compound?

  • Methodological Answer: Conduct accelerated stability studies under ICH guidelines:
  • Thermal stability : Store at 2–8°C in amber vials to prevent cyclopropane ring opening.
  • pH sensitivity : Test solubility in buffered solutions (pH 1–12) and monitor degradation via HPLC.
  • Light sensitivity : Perform UV-Vis spectroscopy to assess photolytic degradation. Note that related hydrochlorides show hygroscopicity; use desiccants for long-term storage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

  • Methodological Answer:
  • Modify substituents : Vary pyrazole N-alkylation or cyclopropane substituents and test in vitro bioactivity (e.g., enzyme inhibition assays).
  • Pharmacophore mapping : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins, leveraging crystallographic data from analogous structures .
  • Incorporate isotopic labeling (e.g., ¹⁴C) for metabolic pathway tracing in pharmacokinetic studies .

Q. What computational methods are suitable for predicting the electronic effects of the cyclopropane-pyrazole system?

  • Methodological Answer:
  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to assess reactivity (e.g., Gaussian 16 with B3LYP/6-31G* basis set).
  • Molecular Dynamics (MD) : Simulate conformational flexibility in aqueous environments (AMBER or GROMACS).
  • QSPR models : Corrogate electronic parameters (e.g., Hammett constants) with experimental logP values .

Q. How can researchers resolve contradictions in solubility or reactivity data reported for this compound?

  • Methodological Answer:
  • Reproducibility checks : Repeat experiments under controlled humidity/temperature.
  • Alternative solubility assays : Use shake-flask (pH 7.4 PBS) vs. potentiometric titration.
  • Cross-validate with independent techniques : Compare NMR diffusion-ordered spectroscopy (DOSY) with computational COSMO-RS predictions .

Q. What analytical challenges arise in quantifying trace impurities or degradation products?

  • Methodological Answer:
  • Forced degradation studies : Expose the compound to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions.
  • LC-MS/MS : Identify degradation products using a C18 column (2.6 µm, 100 Å) and electrospray ionization (ESI+). Reference Pharmacopeial Forum’s chromatographic protocols for related hydrochlorides .

Q. How can in vivo efficacy and toxicity be evaluated preclinically?

  • Methodological Answer:
  • Rodent models : Administer orally (10–100 mg/kg) and measure plasma concentration via LC-MS.
  • Toxicokinetics : Assess hepatic (ALT/AST) and renal (creatinine) biomarkers.
  • Tissue distribution : Use whole-body autoradiography for radiolabeled analogs .

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